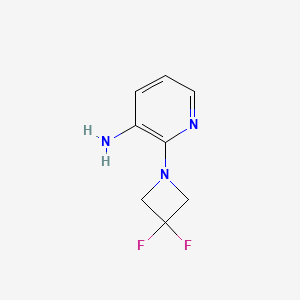

2-(3,3-Difluoroazetidin-1-yl)pyridin-3-amine

Description

Properties

IUPAC Name |

2-(3,3-difluoroazetidin-1-yl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N3/c9-8(10)4-13(5-8)7-6(11)2-1-3-12-7/h1-3H,4-5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWDXNDIECXCJRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=C(C=CC=N2)N)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3,3-Difluoroazetidin-1-yl)pyridin-3-amine is a chemical compound that has garnered attention in the fields of medicinal chemistry and drug discovery due to its unique structural features and potential biological activities. This compound features a pyridine ring and a difluoroazetidine moiety, which may enhance its interaction with biological targets, making it a candidate for various therapeutic applications.

The molecular formula for this compound is C8H9F2N3. The compound's structure includes:

- Pyridine Ring : A heterocyclic aromatic ring that contributes to the compound's electronic properties.

- Difluoroazetidine Moiety : This unique group may influence the compound's binding affinity and selectivity towards biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The difluoroazetidine component can enhance binding affinity, potentially modulating enzymatic activity or receptor signaling pathways. This mechanism is critical for understanding how the compound may exert its pharmacological effects.

Biological Activity

Research has indicated that this compound exhibits notable biological activities, particularly in the context of enzyme inhibition and as a potential therapeutic agent. Below are some key findings:

Enzyme Interactions

Studies have shown that compounds containing difluoroazetidine groups can act as inhibitors for various enzymes. For instance, in a study focused on dihydroorotate dehydrogenase (DHODH), derivatives similar to this compound demonstrated significant inhibitory effects against Plasmodium DHODH, suggesting potential applications in antimalarial drug development .

Antimicrobial Activity

The structural characteristics of this compound may also confer antimicrobial properties. Compounds with similar structures have been evaluated for their activity against various bacterial strains, indicating that this class of compounds could be explored further for antibiotic development.

Case Studies

Several case studies have highlighted the biological relevance of compounds similar to this compound:

- Inhibition of Malaria Parasites :

- Cancer Research :

Data Tables

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Scientific Research Applications

Medicinal Chemistry

2-(3,3-Difluoroazetidin-1-yl)pyridin-3-amine is being investigated for its potential as a pharmacophore in drug design. The compound's unique structure allows it to target specific enzymes or receptors involved in disease processes, particularly in cancer and inflammatory diseases.

Biological Studies

This compound is utilized in biochemical research to explore the effects of fluorine substitution on biological activity and molecular interactions. Its unique properties make it suitable for studying cellular mechanisms and pathways.

Material Science

The unique chemical properties of this compound make it a candidate for developing new materials with specific electronic or optical properties. Its role as a building block in the synthesis of more complex organic molecules facilitates advancements in synthetic methodologies.

The biological activity of this compound is attributed to its interaction with specific molecular targets. It is hypothesized to engage in:

- Hydrogen bonding

- Van der Waals interactions

- Electrostatic interactions

These interactions are enhanced by the presence of fluorine atoms, which can improve binding affinity to biological targets.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, studies have shown that fluorinated compounds can effectively disrupt cancer cell proliferation by targeting poly(ADP-ribose) polymerase (PARP) pathways.

Case Study Example : In preclinical models involving human cancer cell lines, derivatives of this compound demonstrated significant inhibition of tumor growth and induced apoptosis through mechanisms involving intracellular acidification.

Antimicrobial Properties

Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity against various bacterial strains. The presence of the difluoroazetidine moiety may enhance the compound's efficacy against pathogens.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Modifications

Core Pyridin-3-amine Derivatives

N-Phenylimidazo[1,2-a]pyridin-3-amines ():

These compounds fuse the pyridin-3-amine core with an imidazole ring. For example, 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine (5a) exhibits a methylsulfonylphenyl group at the 2-position, enhancing COX-2 inhibitory activity . In contrast, the azetidine substituent in the target compound introduces conformational rigidity and fluorine-mediated hydrophobic interactions.- 4-Phenoxy-N-(2-(prop-2-yn-1-yloxy)benzyl)pyridin-3-amine (): This derivative replaces the azetidine with a phenoxy group and a propargyl-functionalized benzyl chain, enabling "click chemistry" applications . The absence of fluorine here reduces electronegativity but increases synthetic versatility.

Substituted Azetidine/Piperazine Derivatives

- UDO and UDD (): These CYP51 inhibitors, (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO) and N-[4-(trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine (UDD), utilize piperazine/trifluoromethyl groups for enhanced anti-Trypanosoma cruzi activity .

Simple Pyridin-3-amine Derivatives

- 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-amine ():

This analog substitutes the azetidine with a methylpyrazole group, increasing hydrogen-bonding capacity . - 2-(tert-Butyl)pyridin-3-amine ():

The bulky tert-butyl group enhances steric hindrance, which may limit metabolic degradation but reduce solubility .

Pharmacological Activity

- Antiparasitic Activity : The difluoroazetidine group may mimic the trifluoromethyl-piperazine moieties in UDO/UDD (), which inhibit CYP51 in T. cruzi . Fluorine atoms could enhance target binding via dipole interactions.

- Anti-inflammatory Activity : Analogous to COX-2 inhibitors like 5a (), the pyridin-3-amine core may interact with cyclooxygenase active sites, while the azetidine’s rigidity could improve selectivity .

Physicochemical Properties

- Fluorine Impact: The 3,3-difluoroazetidine increases electronegativity and metabolic stability compared to non-fluorinated analogs like 2-(tert-butyl)pyridin-3-amine () .

Preparation Methods

Direct Nucleophilic Substitution Approach

The most straightforward and commonly reported method for synthesizing 2-(3,3-difluoroazetidin-1-yl)pyridin-3-amine involves the nucleophilic substitution reaction between 3,3-difluoroazetidine and pyridin-3-amine or its derivatives.

- Reaction Scheme : The secondary amine of 3,3-difluoroazetidine acts as a nucleophile, attacking an activated pyridine derivative (such as halogenated pyridine) to form the N-substituted product.

- Conditions : Optimization of temperature and reaction time is crucial to maximize yield and minimize side reactions.

- Purification : The crude product is typically purified by flash chromatography using silica gel with eluent systems such as petroleum ether/ethyl acetate mixtures.

- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) confirm the structure and purity of the final compound.

This method is highlighted in the synthesis description from Vulcanchem, which states that the reaction of 3,3-difluoroazetidine with pyridin-3-amine under optimized conditions yields the target compound with good purity and yield.

Sonogashira Cross-Coupling Followed by Hydrogenation

An advanced synthetic route involves the use of Sonogashira cross-coupling reactions to introduce alkynyl linkers followed by hydrogenation to saturate the alkyne, thereby forming the saturated azetidine ring system.

Step 1: Sonogashira Cross-Coupling

- Starting from 6-bromo-4-methylpyridin-2-amine, a Sonogashira coupling with propargyl derivatives bearing the difluoroazetidine moiety or its precursors is performed.

- Catalysts such as Pd(PPh3)2Cl2 and CuI are used under inert atmosphere at elevated temperatures (~120 °C).

- This step yields alkynyl-substituted pyridine intermediates in good to excellent yields (typically 70-90%).

Step 2: Hydrogenation

- The alkynyl intermediates are subjected to catalytic hydrogenation using Pd/C or Pd(OH)2/C catalysts under hydrogen atmosphere.

- This converts the alkyne to the corresponding saturated azetidine ring structure.

- Yields for hydrogenation step are moderate to good (around 60-70%).

Advantages : This method allows for structural variation and fine-tuning of the molecule's rigidity and lipophilicity, which can be important for biological activity optimization.

Reference : This approach is detailed in a 2022 study focusing on 2-aminopyridine derivatives with difluoroazetidine substituents, where Sonogashira coupling was used to prepare alkynyl precursors followed by hydrogenation to access the saturated analogs.

Functional Group Transformation via Tosylate Intermediates

Another synthetic strategy involves the preparation of alkynyl alcohol intermediates followed by conversion to tosylates and subsequent substitution with amines to introduce the difluoroazetidine functionality.

- Preparation of Alkynyl Alcohols : For example, coupling of 6-bromo-4-methylpyridin-2-amine with but-3-yn-1-ol via Sonogashira reaction yields alkynyl alcohols.

- Tosylation : The primary alcohol is converted into a tosylate intermediate using tosyl chloride under basic conditions.

- Nucleophilic Substitution : The tosylate is then reacted with N,N-dimethylamine or other amines to afford the desired alkyne-substituted amine.

- Hydrogenation : Subsequent hydrogenation converts the alkyne to saturated azetidine derivatives.

- Yields : The overall yields for these multi-step sequences range from 60-70% for the final hydrogenated product.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.